N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfonyl group attached to a phenyl ring, an isonicotinamide moiety, and a tetrahydrothiophen-3-yl ether linkage. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-(methylsulfonyl)phenylamine: This intermediate can be synthesized by sulfonation of 4-aminophenyl with methylsulfonyl chloride under basic conditions.
Formation of the isonicotinamide derivative: The 4-(methylsulfonyl)phenylamine is then reacted with isonicotinic acid chloride to form the corresponding amide.
Etherification: The final step involves the reaction of the amide with tetrahydrothiophen-3-ol under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)acetamide
- N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide
- N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine
Uniqueness
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide stands out due to its isonicotinamide moiety, which can confer unique biological activity and binding properties compared to similar compounds
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)23-14-7-9-24-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXTKZUPFPKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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